6-Fluoronaphthalene-1-carboxylic acid
Overview
Description
6-Fluoronaphthalene-1-carboxylic acid is a chemical compound belonging to the class of naphthalene carboxylic acids. It is a fluorinated derivative of naphthalene, characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 1st position on the naphthalene ring. This compound has a molecular formula of C11H7FO2 and a molecular weight of 190.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoronaphthalene-1-carboxylic acid can be achieved through various methods. One common approach involves the fluorination of naphthalene-1-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of naphthalene-1,6-dicarboxylic acid.
Reduction: Formation of 6-fluoronaphthalene-1-methanol.
Substitution: Formation of 6-amino- or 6-thionaphthalene-1-carboxylic acid.
Scientific Research Applications
6-Fluoronaphthalene-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins or enzymes, influencing their activity and function .
Comparison with Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Chloronaphthalene-1-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
6-Bromonaphthalene-1-carboxylic acid:
Uniqueness: 6-Fluoronaphthalene-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased stability, lipophilicity, and specific reactivity patterns. These properties make it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-fluoronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGBEFGWVMWEGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561899 | |
Record name | 6-Fluoronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575-08-6 | |
Record name | 6-Fluoro-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=575-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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